

Spectroscopic analysis of 2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid

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A Comprehensive Spectroscopic Guide to **2-Ethyl-1,3-dioxoisindoline-5-carboxylic Acid** and its Analogs

This guide presents a detailed spectroscopic analysis of **2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this report combines predicted data based on its chemical structure with experimental data from closely related analogs for a comprehensive comparison. This approach allows for a robust understanding of its spectroscopic characteristics. The comparative compounds selected are Phthalimide, the parent heterocyclic compound, and N-Ethylphthalimide, which isolates the spectroscopic contribution of the N-ethyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid** (predicted) and its structural analogs, Phthalimide and N-Ethylphthalimide (experimental).

Table 1: ¹H NMR Spectral Data

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the hydrogen environments within a molecule. The predicted chemical shifts for **2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid** are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups, and the electronic environment of the aromatic ring.

Compound	Aromatic Protons (δ , ppm)	N-CH ₂ Protons (δ , ppm)	CH ₃ Protons (δ , ppm)	Other Protons (δ , ppm)	Solvent
2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid (Predicted)	~8.3 (s, 1H, H-4), ~8.1 (d, 1H, H-6), ~7.9 (d, 1H, H-7)	~3.7 (q, 2H)	~1.2 (t, 3H)	~11-13 (br s, 1H, -COOH)	DMSO-d ₆
Phthalimide[1]	7.85 (s, 4H)	-	-	11.38 (br s, 1H, -NH)[1]	DMSO-d ₆
N-Ethylphthalimide	7.8-7.9 (m, 4H)	3.6 (q, 2H)	1.1 (t, 3H)	-	CDCl ₃

Table 2: ¹³C NMR Spectral Data

¹³C NMR spectroscopy details the carbon framework of the molecules. The predicted shifts for the target compound reflect the deshielding effects of the carbonyl and carboxyl groups on the adjacent carbon atoms.

Compound	Aromatic C (δ , ppm)	C=O (δ , ppm)	N-CH ₂ (δ , ppm)	CH ₃ (δ , ppm)	Other C (δ , ppm)	Solvent
2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid (Predicted)	~135 (C-7a), ~133 (C-5), ~132 (C-3a), ~129 (C-6), ~124 (C-7), ~123 (C-4)	~167.5, ~167.0	~35	~13	~166 (-COOH)	DMSO-d ₆
Phthalimide	134.5 (CH), 132.0 (C), 123.3 (CH)	168.0	-	-	-	DMSO-d ₆
N-Ethylphthalimide	133.8 (CH), 131.9 (C), 123.1 (CH)	167.8	34.5	12.9	-	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound	Key IR Absorptions (cm ⁻¹)
2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid (Predicted)	O-H Stretch (Carboxylic Acid): 3300-2500 (broad), C-H Stretch (Aromatic & Aliphatic): 3100-2850, C=O Stretch (Carboxylic Acid): ~1710, C=O Stretch (Imide): ~1770 (asymmetric) and ~1715 (symmetric), C-N Stretch: ~1300, O-H Bend: 1440-1395 and 950-910
Phthalimide[2]	N-H Stretch: ~3200 (broad), C-H Stretch (Aromatic): ~3050, C=O Stretch (Imide): ~1770 (asymmetric) and ~1745 (symmetric), C-N Stretch: ~1310
N-Ethylphthalimide	C-H Stretch (Aromatic & Aliphatic): 3100-2850, C=O Stretch (Imide): ~1770 (asymmetric) and ~1710 (symmetric), C-N Stretch: ~1340

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted m/z for [M+H] ⁺	Predicted m/z for [M-H] ⁻
2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid[3][4]	C ₁₁ H ₉ NO ₄	219.19	220.06044[4]	218.04588[4]
Phthalimide	C ₈ H ₅ NO ₂	147.13	148.0393	146.0248
N-Ethylphthalimide	C ₁₀ H ₉ NO ₂	175.18	176.0706	-

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the purified solid compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **1H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C spectrum is acquired. A larger number of scans is usually required due to the lower natural abundance of ^{13}C . A longer relaxation delay may be necessary for the observation of quaternary carbons.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal.^[5] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).^{[5][6]}

Electrospray Ionization Mass Spectrometry (ESI-MS)

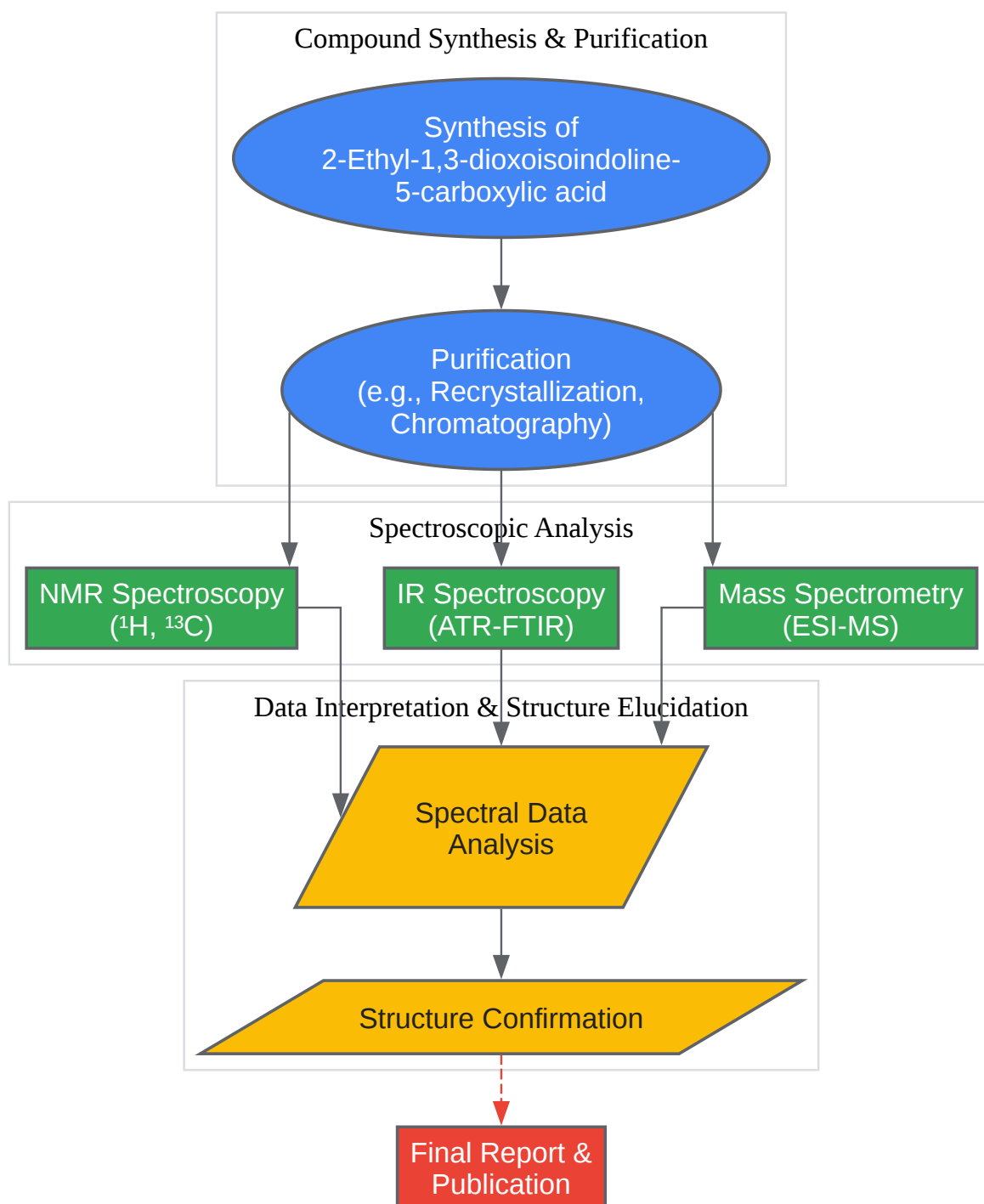
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of an acid (like

formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization.[7] The typical concentration is in the low micromolar range.[8]

- **Data Acquisition:** The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[9] The solvent evaporates, and the resulting gas-phase ions are directed into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance. [9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic analysis of 2-Ethyl-1,3-dioxoisindoline-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144651#spectroscopic-analysis-of-2-ethyl-1-3-dioxoisindoline-5-carboxylic-acid]

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